![molecular formula C17H19NO2 B13723019 Ethyl 4'-(1-aminoethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13723019.png)
Ethyl 4'-(1-aminoethyl)-[1,1'-biphenyl]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4’-(1-aminoethyl)-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an ethyl group, an aminoethyl group, and a carboxylate group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4’-(1-aminoethyl)-[1,1’-biphenyl]-4-carboxylate can be achieved through several methods. One common approach involves the alkylation of 4’-bromo-[1,1’-biphenyl]-4-carboxylate with ethylamine under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4’-(1-aminoethyl)-[1,1’-biphenyl]-4-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4’-(1-aminoethyl)-[1,1’-biphenyl]-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures and anhydrous solvents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups onto the biphenyl rings.
Wissenschaftliche Forschungsanwendungen
Ethyl 4’-(1-aminoethyl)-[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Ethyl 4’-(1-aminoethyl)-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins, influencing their function. The biphenyl structure provides rigidity and stability, allowing the compound to fit into specific binding sites on target molecules. Pathways involved in its action may include modulation of enzyme activity and interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4’-(1-aminoethyl)-[1,1’-biphenyl]-4-carboxylate can be compared with other biphenyl derivatives, such as:
4’-Ethyl-[1,1’-biphenyl]-4-amine: Lacks the carboxylate group, resulting in different chemical reactivity and biological activity.
4’-Bromo-[1,1’-biphenyl]-4-carboxylate: Contains a bromine atom instead of an aminoethyl group, leading to different substitution reactions.
4’-Hydroxy-[1,1’-biphenyl]-4-carboxylate: Contains a hydroxyl group, which affects its solubility and reactivity.
The uniqueness of Ethyl 4’-(1-aminoethyl)-[1,1’-biphenyl]-4-carboxylate lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable for various applications.
Eigenschaften
Molekularformel |
C17H19NO2 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
ethyl 4-[4-(1-aminoethyl)phenyl]benzoate |
InChI |
InChI=1S/C17H19NO2/c1-3-20-17(19)16-10-8-15(9-11-16)14-6-4-13(5-7-14)12(2)18/h4-12H,3,18H2,1-2H3 |
InChI-Schlüssel |
GYJLSNYYAAHHOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


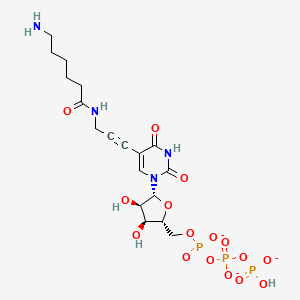
![[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B13722939.png)

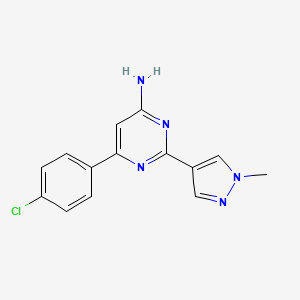
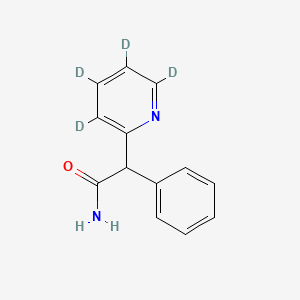
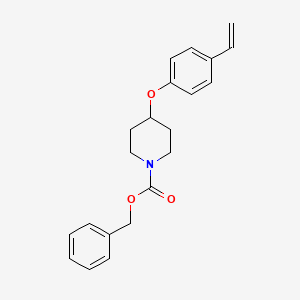
![(2E)-3-[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B13722972.png)

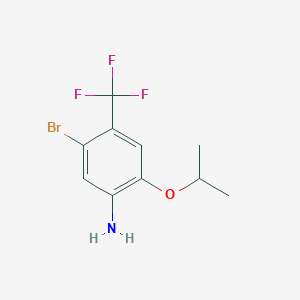
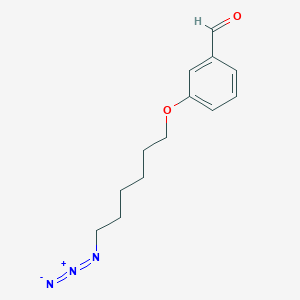
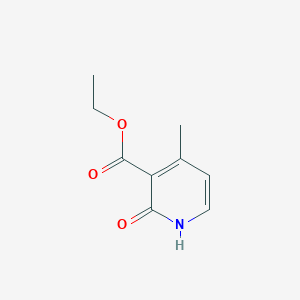
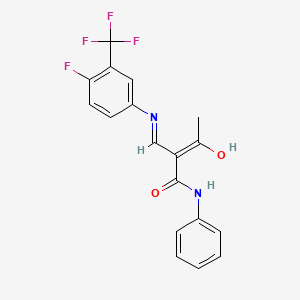
![[3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13723031.png)

